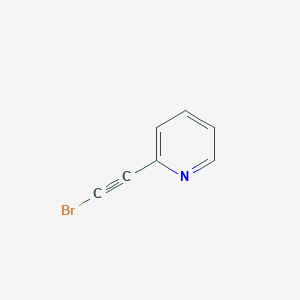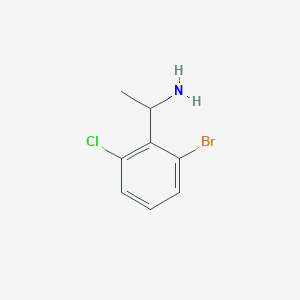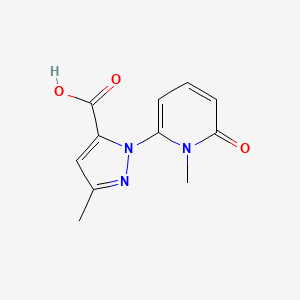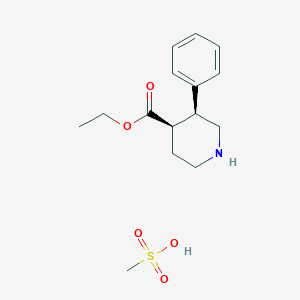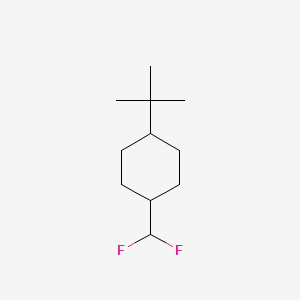
1-(Tert-butyl)-4-(difluoromethyl)cyclohexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Tert-butyl)-4-(difluoromethyl)cyclohexane is an organic compound characterized by the presence of a tert-butyl group and a difluoromethyl group attached to a cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Tert-butyl)-4-(difluoromethyl)cyclohexane typically involves the introduction of the tert-butyl and difluoromethyl groups onto a cyclohexane ring. One common method is the radical trifluoromethylation of cyclohexane derivatives. This process involves the generation of difluoromethyl radicals, which then react with the cyclohexane ring to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale radical trifluoromethylation processes, utilizing specialized reactors and conditions to ensure high yield and purity. The use of efficient catalysts and optimized reaction conditions is crucial for the scalability of this process .
Chemical Reactions Analysis
Types of Reactions
1-(Tert-butyl)-4-(difluoromethyl)cyclohexane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while substitution reactions can introduce various functional groups onto the cyclohexane ring .
Scientific Research Applications
1-(Tert-butyl)-4-(difluoromethyl)cyclohexane has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(Tert-butyl)-4-(difluoromethyl)cyclohexane involves its interaction with molecular targets and pathways within a system. The difluoromethyl group can influence the compound’s reactivity and interactions with enzymes or receptors, potentially leading to specific biological effects. The tert-butyl group can also affect the compound’s steric properties, influencing its binding affinity and selectivity .
Comparison with Similar Compounds
Similar Compounds
1-(Tert-butyl)-4-methylcyclohexane: Similar structure but with a methyl group instead of a difluoromethyl group.
1-(Tert-butyl)-4-chlorocyclohexane: Contains a chlorine atom instead of a difluoromethyl group.
1-(Tert-butyl)-4-hydroxycyclohexane: Features a hydroxyl group in place of the difluoromethyl group.
Uniqueness
1-(Tert-butyl)-4-(difluoromethyl)cyclohexane is unique due to the presence of both the tert-butyl and difluoromethyl groups, which confer distinct chemical and physical properties. The difluoromethyl group, in particular, can enhance the compound’s stability and reactivity, making it valuable for various applications .
Properties
CAS No. |
2089651-44-3 |
|---|---|
Molecular Formula |
C11H20F2 |
Molecular Weight |
190.27 g/mol |
IUPAC Name |
1-tert-butyl-4-(difluoromethyl)cyclohexane |
InChI |
InChI=1S/C11H20F2/c1-11(2,3)9-6-4-8(5-7-9)10(12)13/h8-10H,4-7H2,1-3H3 |
InChI Key |
ZDIALGPJKJALAR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1CCC(CC1)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Chloro-6,6-dimethyl-6,7,8,9-tetrahydrobenzo[4,5]thieno[3,2-D]pyrimidin-2-amine](/img/structure/B13051048.png)
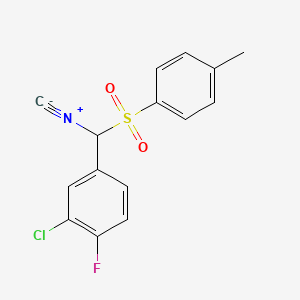
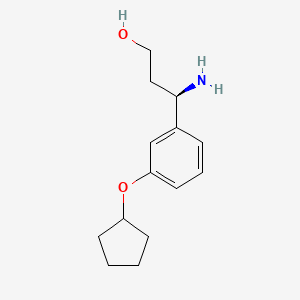
![6'-Bromo-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one hcl](/img/structure/B13051057.png)
![(1S,2R)-1-Amino-1-[2-chloro-5-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13051058.png)
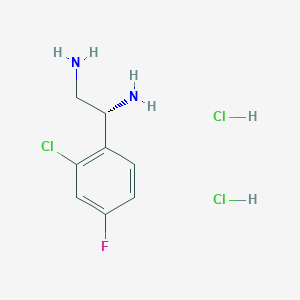
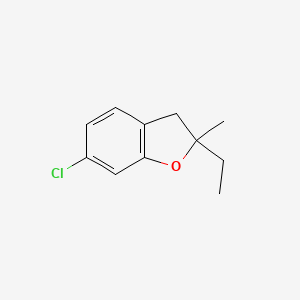
![N-(3-((2R,3S,4R,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-3-fluoro-4-hydroxytetrahydrofuran-2-YL)-3H-imidazo[4,5-B]pyridin-7-YL)benzamide](/img/structure/B13051078.png)
